Human MMP12 Potency Comparison
MMP12-IN-3 inhibits human MMP12 with an IC50 of 4.9 nM, as reported by MedChemExpress . In comparison, the widely used MMP12 inhibitor MMP408 exhibits an IC50 of 2 nM against human MMP12 , while the clinical candidate BAY-7598 demonstrates sub-nanomolar potency at 0.085 nM . The older reference compound UK 370106 shows approximately 10-fold lower potency (IC50 42 nM) , and PF-00356231 is markedly weaker at 1.4 µM . Thus, MMP12-IN-3 occupies a potency tier above UK 370106 and PF-00356231, but below MMP408 and BAY-7598.
| Evidence Dimension | Inhibitory potency against recombinant human MMP12 |
|---|---|
| Target Compound Data | IC50 = 4.9 nM |
| Comparator Or Baseline | MMP408 (IC50 = 2 nM); BAY-7598 (IC50 = 0.085 nM); UK 370106 (IC50 = 42 nM); PF-00356231 (IC50 = 1.4 µM) |
| Quantified Difference | MMP12-IN-3 is 8.6-fold less potent than BAY-7598, 2.4-fold less potent than MMP408, 8.6-fold more potent than UK 370106, and 286-fold more potent than PF-00356231. |
| Conditions | In vitro recombinant enzyme assays; specific buffer and substrate conditions vary by vendor. |
Why This Matters
Potency tiering informs selection of appropriate positive controls and determines experimental concentration ranges for cell-based and in vivo studies.
